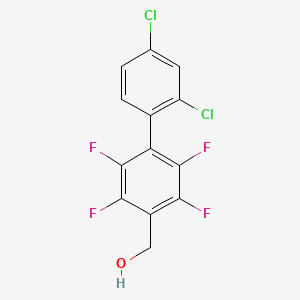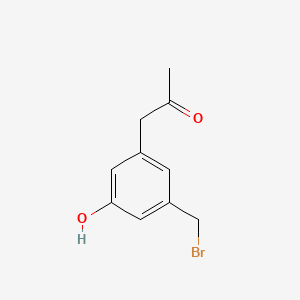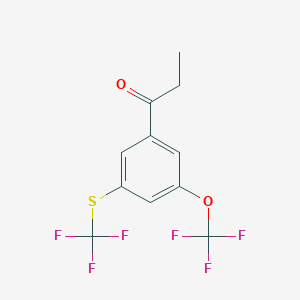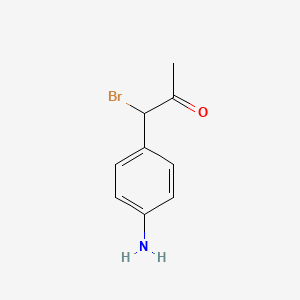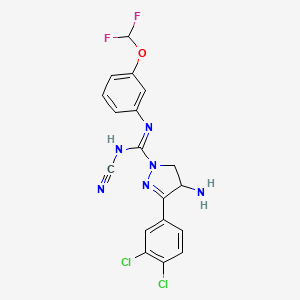![molecular formula C36H35ClN6O6S3 B14048053 4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)
4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Varlitinib bis(4-methylbenzenesulfinate) is a highly potent, small-molecule, pan-HER inhibitor targeting HER1, HER2, and HER4. It has demonstrated activity in various cancers, including gastric, biliary tract, and breast cancers . This compound is known for its ability to inhibit the phosphorylation and activation of these receptors, making it a promising candidate for cancer treatment .
Méthodes De Préparation
The synthesis of Varlitinib bis(4-methylbenzenesulfinate) involves several steps, including the preparation of the core structure and subsequent functionalization. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Varlitinib bis(4-methylbenzenesulfinate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Varlitinib bis(4-methylbenzenesulfinate) has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of HER receptors. In biology, it is used to investigate the role of HER signaling in cancer progression. In medicine, it is being developed as a therapeutic agent for the treatment of various cancers, including breast, gastric, and biliary tract cancers . In industry, it is used in the development of targeted cancer therapies .
Mécanisme D'action
The mechanism of action of Varlitinib bis(4-methylbenzenesulfinate) involves the inhibition of the ATP-binding site of EGFR, HER2, and HER4. This inhibition prevents the phosphorylation and activation of these receptors, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound also inhibits multiple proliferation and anti-apoptosis pathways, including AKT, PI3K, and Survivin pathways .
Comparaison Avec Des Composés Similaires
Varlitinib bis(4-methylbenzenesulfinate) is unique in its ability to inhibit multiple HER receptors simultaneously. Similar compounds include other pan-HER inhibitors and specific inhibitors of HER1, HER2, or HER4. Varlitinib bis(4-methylbenzenesulfinate) stands out due to its broad-spectrum activity and potent inhibition of multiple targets .
Propriétés
Formule moléculaire |
C36H35ClN6O6S3 |
|---|---|
Poids moléculaire |
779.4 g/mol |
Nom IUPAC |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfinic acid |
InChI |
InChI=1S/C22H19ClN6O2S.2C7H8O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)10(8)9/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9)/t13-;;/m1../s1 |
Clé InChI |
YLSJVURIZHINOH-FFXKMJQXSA-N |
SMILES isomérique |
C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)O.CC1=CC=C(C=C1)S(=O)O |
SMILES canonique |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)O.CC1=CC=C(C=C1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



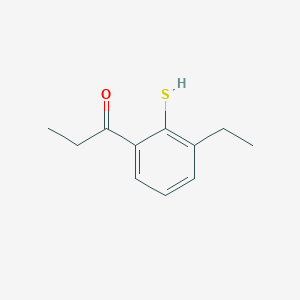
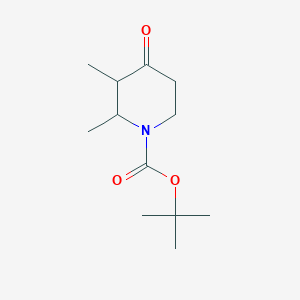
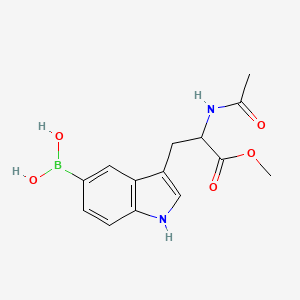
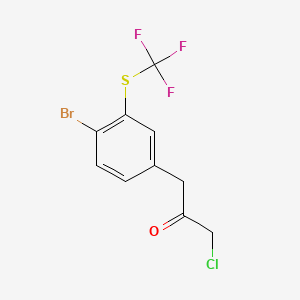
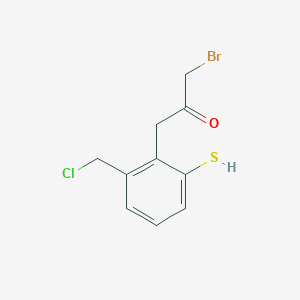
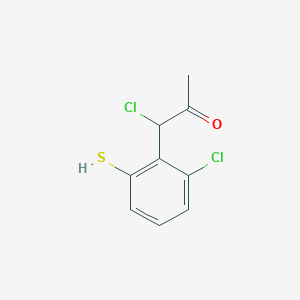
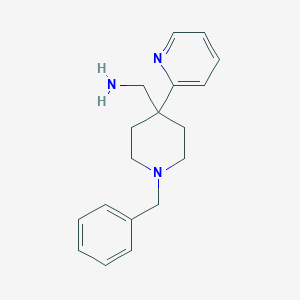
![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
